1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide
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Description
1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O3S2 and its molecular weight is 436.59. The purity is usually 95%.
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Biological Activity
1-Ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiomorpholinosulfonyl derivatives with pyrazole carboxamides. The structural formula can be represented as follows:
The presence of the thiomorpholine and sulfonyl groups contributes to its unique biological properties, enhancing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
A | E. coli | 15 |
B | S. aureus | 18 |
C | P. aeruginosa | 14 |
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been extensively researched. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. Studies indicate that it may induce apoptosis through the activation of caspase pathways.
Case Study: Anticancer Activity
A study conducted on human lung cancer cells (A549) revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) compared to untreated controls. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives that target cyclooxygenase (COX) enzymes.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications on the benzyl group or variations in the thiomorpholinosulfonyl moiety can significantly influence biological activity.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency against cancer cells |
Alkyl chain length variation | Altered solubility and bioavailability |
Substituents on benzene ring | Enhanced receptor binding affinity |
Properties
IUPAC Name |
1-ethyl-N-[(4-propan-2-ylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-4-23-14-18(20(22-23)29(26,27)24-9-11-28-12-10-24)19(25)21-13-16-5-7-17(8-6-16)15(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMJRWVZQXOQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCC3=CC=C(C=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.